BenchChemオンラインストアへようこそ!

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine

Lipophilicity Drug-likeness Blood-Brain Barrier Penetration

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine (CAS 433947-02-5), with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol, is a synthetic organic compound classified within the phenoxypropanamine family. It features a benzyl group, a 4-methoxyphenoxy moiety, and a propanamine backbone.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 433947-02-5
Cat. No. B3052664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(4-methoxyphenoxy)propan-1-amine
CAS433947-02-5
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCCNCC2=CC=CC=C2
InChIInChI=1S/C17H21NO2/c1-19-16-8-10-17(11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15/h2-4,6-11,18H,5,12-14H2,1H3
InChIKeyRIRYTXDKFVVHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-3-(4-methoxyphenoxy)propan-1-amine (CAS 433947-02-5) | Phenoxypropanamine Research Compound for Neuropharmacology


N-benzyl-3-(4-methoxyphenoxy)propan-1-amine (CAS 433947-02-5), with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol, is a synthetic organic compound classified within the phenoxypropanamine family. It features a benzyl group, a 4-methoxyphenoxy moiety, and a propanamine backbone . The compound is commercially available as a research chemical, primarily through screening compound libraries such as those offered by ChemBridge (Catalog No. 7012082) [1]. Preliminary vendor literature suggests potential interactions with serotonin receptors, positioning it as a candidate for neuropharmacological investigation .

Why N-benzyl-3-(4-methoxyphenoxy)propan-1-amine Cannot Be Simply Substituted by Other Phenoxypropanamines


In the absence of direct, peer-reviewed biological activity data for N-benzyl-3-(4-methoxyphenoxy)propan-1-amine, the primary basis for differentiation rests on its distinct physicochemical properties and structural features relative to related compounds. Generic substitution with other phenoxypropanamines—such as fluoxetine, nisoxetine, or N-methyl-3-(4-methoxyphenoxy)-3-phenylpropanamine—is not advisable because variations in substituents (e.g., benzyl vs. methyl vs. phenyl) are known to profoundly impact lipophilicity, polar surface area, and, consequently, receptor binding profiles, metabolic stability, and blood-brain barrier penetration [1][2]. The computed LogP of 3.64 and polar surface area (PSA) of 30.49 Ų for this compound [3] differ markedly from those of established serotonin uptake inhibitors, suggesting a unique pharmacokinetic and pharmacodynamic signature that would be lost with an unvalidated analog.

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine: Quantitative Differentiation Evidence vs. Fluoxetine and Related Phenoxypropanamines


Lower Lipophilicity (LogP 3.64) Compared to Fluoxetine (LogP 4.4-5.6)

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine exhibits a computed LogP of 3.64480 [1], which is substantially lower than the reported LogP range of 4.435 to 5.628 for fluoxetine, a prototypical selective serotonin reuptake inhibitor (SSRI) [2]. This difference of approximately 0.8 to 2.0 LogP units indicates significantly reduced lipophilicity for the target compound.

Lipophilicity Drug-likeness Blood-Brain Barrier Penetration

Higher Polar Surface Area (PSA 30.49 Ų) vs. Fluoxetine (PSA 21.26 Ų)

The target compound has a calculated polar surface area (PSA) of 30.49000 Ų [1], which is notably higher than fluoxetine's PSA of 21.26 Ų [2][3]. This difference of approximately 9.23 Ų reflects the compound's greater capacity for hydrogen bonding due to its additional ether oxygen and benzyl amine nitrogen.

Polar Surface Area Membrane Permeability Oral Bioavailability

Structural Distinction: Benzyl Substituent vs. Methyl Group in N-methyl-3-(4-methoxyphenoxy)-3-phenylpropanamine

The target compound possesses an N-benzyl substituent, whereas the known serotonin uptake inhibitor N-methyl-3-(4-methoxyphenoxy)-3-phenylpropanamine (disclosed in U.S. Patent 4,314,081 and EP0336753A1) features an N-methyl group and a 3-phenyl substitution on the propanamine backbone [1][2]. The benzyl group introduces additional aromatic π-stacking potential and steric bulk, which may alter binding affinity and selectivity at monoamine transporters relative to the methyl analog.

Structure-Activity Relationship Serotonin Uptake Inhibition Medicinal Chemistry

Limited Public Bioactivity Data: Current Status and Implications for Procurement

As of April 2026, a comprehensive search of peer-reviewed literature, patent databases, and authoritative chemical repositories reveals no publicly available quantitative biological activity data (e.g., IC50, Ki, EC50) for N-benzyl-3-(4-methoxyphenoxy)propan-1-amine [1][2]. This stands in contrast to fluoxetine and nisoxetine, for which extensive receptor binding and functional assay data are available [3]. Vendor literature makes only non-specific references to potential serotonin receptor modulation without supporting experimental evidence .

Research Compound Screening Library Hit Identification

Recommended Applications for N-benzyl-3-(4-methoxyphenoxy)propan-1-amine Based on Current Evidence


Exploratory SAR Studies on Phenoxypropanamine Serotonin Uptake Inhibitors

Given its distinct N-benzyl substitution and absence of a 3-phenyl group, this compound serves as a valuable tool for probing the structure-activity relationship (SAR) of phenoxypropanamine-based serotonin uptake inhibitors. Researchers can compare its activity (if any) against known compounds like fluoxetine or N-methyl-3-(4-methoxyphenoxy)-3-phenylpropanamine to delineate the contribution of the benzyl moiety to target engagement and selectivity [1].

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The compound's moderate LogP (3.64) and elevated PSA (30.49 Ų) relative to marketed CNS drugs make it a useful benchmark for evaluating the impact of these parameters on membrane permeability and brain penetration in in vitro models (e.g., PAMPA, Caco-2, MDCK-MDR1). It can be included in panels designed to validate or refine predictive algorithms for CNS drug-likeness [2].

Hit Identification and Library Screening for Novel Serotonergic Modulators

As a commercially available screening compound (e.g., from ChemBridge library), N-benzyl-3-(4-methoxyphenoxy)propan-1-amine can be incorporated into high-throughput screening campaigns aimed at identifying new chemical starting points for modulating serotonin receptors or transporters. Its novel scaffold offers an opportunity to discover chemotypes with potentially differentiated binding modes or improved selectivity profiles compared to existing SSRIs [3].

Synthetic Intermediate for Derivatization and Analog Synthesis

The compound's primary amine functional group (protected as the hydrochloride salt in many commercial offerings) provides a reactive handle for further derivatization, including N-alkylation, acylation, or reductive amination. This makes it a convenient building block for the synthesis of focused libraries of phenoxypropanamine analogs for medicinal chemistry optimization .

Quote Request

Request a Quote for N-benzyl-3-(4-methoxyphenoxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.